N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of amino and acetamide groups further enhances its potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
Hydrazine-coupled pyrazole derivatives: Exhibits potent antileishmanial and antimalarial activities.
Uniqueness
N-(6-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide stands out due to its unique combination of pyrazole and pyrimidine rings, along with amino and acetamide groups. This structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1256352-86-9 |
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Molecular Formula |
C11H14N6O |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-[6-amino-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14N6O/c1-6-4-7(2)17(16-6)11-14-9(12)5-10(15-11)13-8(3)18/h4-5H,1-3H3,(H3,12,13,14,15,18) |
InChI Key |
SRYZSLVKRXCAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)N)C |
Origin of Product |
United States |
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